![molecular formula C21H22ClN3O4S B2415885 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 2034258-45-0](/img/structure/B2415885.png)
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antiproliferative Applications
Quinoline derivatives have been extensively studied for their antitumor and antiproliferative properties. For example, the synthesis and biological evaluation of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones demonstrated significant G2/M cell cycle arrest in tumor cells, indicating potential as antitumor agents (Hadjeri et al., 2004). This suggests that derivatives of quinoline, including those with additional functional groups such as chlorothiophene and methoxyethyl, may also exhibit similar biological activities.
Corrosion Inhibition
Quinoxaline and thiophene derivatives have shown effectiveness as corrosion inhibitors, protecting materials such as mild steel in acidic conditions. Studies have demonstrated that certain quinoxaline derivatives significantly retard the corrosion rate of mild steel, indicating their potential for industrial applications to enhance material longevity and integrity (Olasunkanmi et al., 2016). The complex molecule could potentially share these properties, contributing to its research significance.
Antiplasmodial Activity
Research on quinoline derivatives also extends to their use in combating malaria. For instance, a study on functionalized aminoquinolines revealed moderate activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum (Vandekerckhove et al., 2015). This highlights the potential of quinoline-based compounds, including those similar to the specified molecule, in the development of new antimalarial drugs.
Photophysical Properties
Quinoline and its derivatives have been studied for their unique photophysical properties, which could be applicable in developing fluorescent sensors for biological ions like Zn(II). A study on quinoline-derivatized fluoresceins showcased their utility in sensing Zn(II) in biological systems due to their low background fluorescence and high emissivity upon Zn(II) coordination (Nolan et al., 2005). This indicates potential research applications of complex quinoline derivatives in bioimaging and diagnostics.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-29-15(16-5-6-17(22)30-16)11-23-20(27)21(28)24-14-9-12-3-2-8-25-18(26)7-4-13(10-14)19(12)25/h5-6,9-10,15H,2-4,7-8,11H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNWJBDGKZNTOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
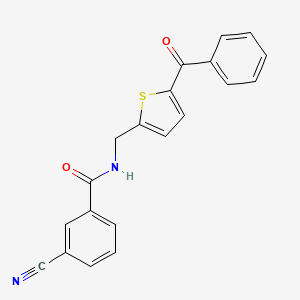

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
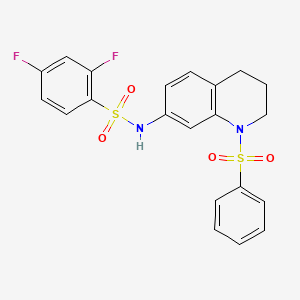
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
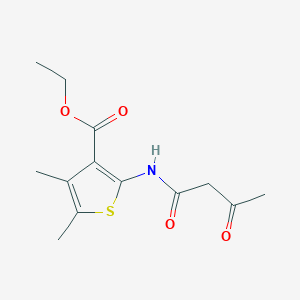
![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)
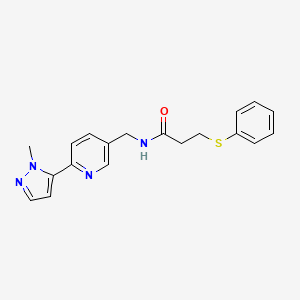
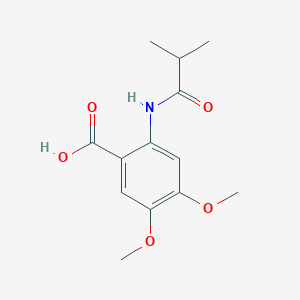
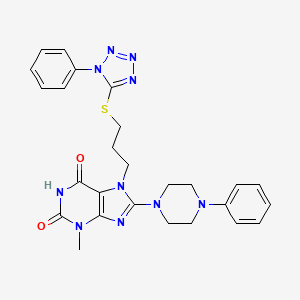
![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)
